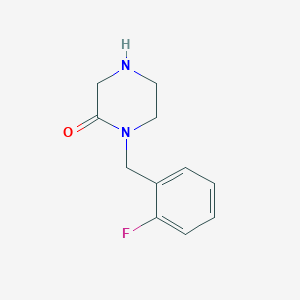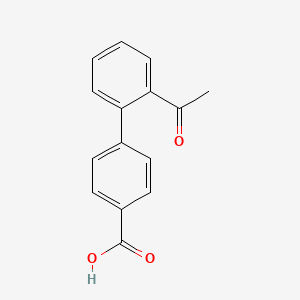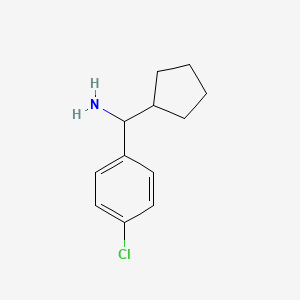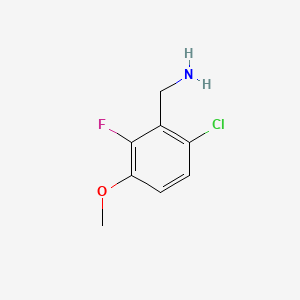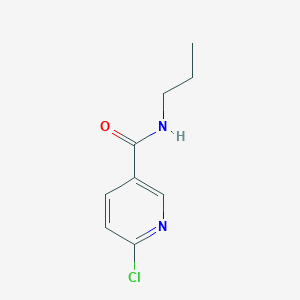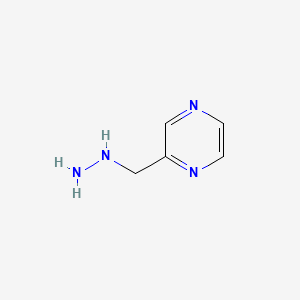![molecular formula C13H16ClN3O B1357745 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 61271-84-9](/img/structure/B1357745.png)
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
概要
説明
The compound “1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a triaza group, indicating the presence of three nitrogen atoms, and a 4-chlorophenyl group, which is a phenyl ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would have a three-dimensional shape dictated by the spirocyclic and triaza groups, and the presence of the chlorine atom could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the chlorine atom and the nitrogen atoms in the triaza group. These could potentially participate in various chemical reactions .科学的研究の応用
High-Affinity Ligands for the ORL1 Receptor
A study by Röver et al. (2000) focused on the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. They synthesized and characterized a series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, demonstrating their potential as potent ORL1 receptor agonists with moderate to good selectivity against opioid receptors.
Ultrasound-Assisted Synthesis of Derivatives
Velupula et al. (2021) explored the ultrasound-assisted synthesis method to create novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This approach was noted for its environmental friendliness and efficiency, as detailed in their study here.
Opioid Receptor Modulators
Jordan et al. (2005) developed a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones that showed enhanced affinity for the mu-opioid receptor. This study indicates the potential of these compounds as opioid receptor modulators, as discussed in their publication here.
Anti-Leukemic Activity
The study by Guillon et al. (2020) focused on synthesizing 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one. Their research highlighted its cytotoxic potential against several human leukemia cell lines, indicating its application in anti-leukemic therapies. More information can be found here.
Electron Impact Mass Spectrometry
Danieli et al. (1989) used electron impact mass spectrometry to study neuroleptic butyrophenone drugs, including compounds related to 1,3,8-triazaspiro[4,5]decan-4-ones. Their research provided valuable information for the development of positron emission tomography studies. The details can be found here.
Antipsychotic Profiles
Wise et al. (1985) examined 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one and related compounds for their antipsychotic profiles. These compounds showed promise in pharmacological test models predictive of antipsychotic efficacy. More details are available here.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTZLFWHHJKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603143 | |
| Record name | 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61271-84-9 | |
| Record name | 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)
![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)
![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)
